![molecular formula C12H13N3O2 B2959101 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one CAS No. 2097868-57-8](/img/structure/B2959101.png)
1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one” is a derivative of 1H-Indole, 2,3-dihydro- . The molecular formula is C8H9N and the molecular weight is 119.1638 .
Synthesis Analysis
The synthesis of similar compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of the compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a hexadehydro-Diels–Alder domino reaction, intramolecular cyclization, and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.1638 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Stereoselective Synthesis and Biological Activity
- Imidazolidin-4-ones, derivatives similar to 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one, are utilized in stereoselective synthesis processes. They serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis, showing significant importance in the modification of bioactive oligopeptides (Ferraz et al., 2007). Additionally, derivatives like marsanidine indicate potential medical uses due to their selectivity as alpha 2-adrenoceptor ligands, with applications ranging from antihypertensive to neuroprotective effects (Sa̧czewski et al., 2008).
Controlled Release of Fragrant Molecules
- In practical applications, imidazolidin-4-ones act as hydrolytically cleavable precursors for the controlled release of fragrant aldehydes and ketones. This demonstrates their utility in the fragrance industry for delivering scent molecules in a controlled manner (Trachsel et al., 2012).
Catalytic Synthesis
- The catalytic synthesis of imidazolidin-2-ones, including methods involving palladium-catalyzed reactions, showcases their application in creating structurally diverse and potentially bioactive molecules through efficient synthetic strategies (Fritz et al., 2006). These methods highlight the compound's relevance in medicinal chemistry and drug development.
Antimalarial Activity
- Imidazolidin-4-one derivatives of primaquine have been synthesized and evaluated as potential antimalarial agents, illustrating the compound's role in the development of new therapeutic agents. These derivatives exhibit promising preliminary results in antimalarial activity, underscoring the importance of structural modification for enhancing drug efficacy (Gomes et al., 2004).
Antibacterial and Antifungal Activities
- Synthesis and evaluation of new imidazolidin-2-ones and their derivatives have demonstrated significant antibacterial and antifungal activities. This suggests their potential as novel antimicrobial agents, with various synthesized compounds showing promising efficacy against a range of microbial pathogens (Ammar et al., 2016).
properties
IUPAC Name |
1-(1,3-dihydroisoindole-2-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWSFKBIHPMHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.